Dimethyl cyclobutane-1,1-dicarboxylate

説明

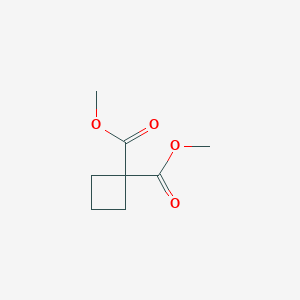

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dimethyl cyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFHUHBBUBVJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427369 | |

| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10224-72-3 | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10224-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl cyclobutane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Cyclobutane-1,1-dicarboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, the cyclobutane motif has emerged as a powerful tool for drug designers.[1] Its unique, puckered three-dimensional structure offers a level of conformational rigidity that is highly sought after in the design of potent and selective therapeutics. Unlike more flexible aliphatic chains, the cyclobutane ring can lock key pharmacophoric groups into a specific orientation, potentially enhancing binding affinity to biological targets and reducing off-target effects.[2] Furthermore, the strained four-membered ring is relatively chemically inert, contributing to the metabolic stability of drug candidates.[1]

Dimethyl cyclobutane-1,1-dicarboxylate (CAS No. 10224-72-3) is a pivotal starting material for introducing this valuable scaffold into more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety hazards is fundamental to its effective and safe use in a research setting.

| Property | Value | Source(s) |

| CAS Number | 10224-72-3 | [3][4] |

| Molecular Formula | C₈H₁₂O₄ | [3] |

| Molecular Weight | 172.18 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,1-Bis(methoxycarbonyl)cyclobutane, 1,1-Cyclobutanedicarboxylic acid dimethyl ester | [3] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 122°C at 55 mmHg | [6] |

| Density | ~1.118 g/cm³ | [6] |

| Refractive Index | ~1.442 | [6] |

Safety and Handling:

This compound is classified as an irritant.[5] Researchers should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.[7]

-

Avoid breathing mist, vapors, or spray.[7]

-

Use only outdoors or in a well-ventilated area.[7]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[7]

-

In case of skin contact, wash with plenty of soap and water.[7]

-

Synthesis of this compound

The most common and reliable method for the synthesis of dialkyl cyclobutane-1,1-dicarboxylates is the reaction of a dialkyl malonate with a 1,3-dihalopropane in the presence of a base. This is a classic example of a tandem alkylation-cyclization reaction.

The following protocol is adapted from the well-established synthesis of the analogous diethyl ester and is directly applicable to the preparation of the title compound.[8][9]

Experimental Protocol:

Materials:

-

Dimethyl malonate

-

1,3-Dibromopropane

-

Sodium methoxide (or sodium metal and anhydrous methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Reaction Mixture: To a separate large reaction flask, add dimethyl malonate and 1,3-dibromopropane.

-

Addition of Base: With vigorous stirring, slowly add the sodium methoxide solution to the dimethyl malonate and 1,3-dibromopropane mixture. The rate of addition should be controlled to maintain a gentle reflux. An exothermic reaction will occur.

-

Reaction Completion: After the addition is complete, continue to stir and heat the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol via distillation.

-

Add cold water to dissolve the precipitated sodium bromide.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layer and the ether extracts.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent (diethyl ether) by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate whose reactivity is dominated by the two ester functionalities.

-

Hydrolysis: The diester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide or sodium hydroxide) to yield cyclobutane-1,1-dicarboxylic acid .[10] This diacid is a crucial intermediate in its own right, most notably in the synthesis of platinum-based anticancer drugs.[11][12]

-

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[13] This reaction yields (1,1-cyclobutanediyl)dimethanol , a diol that can be used to introduce the cyclobutane spacer into polymer backbones or as a ligand in coordination chemistry.

-

Decarboxylation: The corresponding cyclobutane-1,1-dicarboxylic acid can undergo thermal decarboxylation to produce cyclobutanecarboxylic acid .[9]

-

Further Functionalization: The hydrogens on the cyclobutane ring can be targets for functionalization, although this is less common than transformations of the ester groups.

Application in Drug Discovery: The Synthesis of Carboplatin

A prominent example of the importance of this cyclobutane building block is in the synthesis of Carboplatin , a second-generation platinum-based anticancer drug.[3] Carboplatin is used to treat a variety of cancers, including ovarian, lung, and head and neck cancers.[1] It exhibits a more favorable side-effect profile, particularly lower nephrotoxicity, compared to its predecessor, Cisplatin.[3]

The synthesis of Carboplatin utilizes cyclobutane-1,1-dicarboxylic acid, which is directly obtained from the hydrolysis of this compound.

Caption: Pathway to Carboplatin synthesis from the title compound.

The cyclobutane-1,1-dicarboxylate ligand in Carboplatin replaces the chloride ligands of Cisplatin, modifying the drug's reactivity and toxicity profile.[3] This modification slows down the rate of aquation and subsequent DNA binding, which is believed to contribute to its reduced side effects.[3]

Additionally, the cyclobutane scaffold is explored in the synthesis of novel nucleoside analogues as potential antiviral agents.[6] The conformational constraint imposed by the four-membered ring can pre-organize the molecule for better interaction with viral enzymes like polymerases or reverse transcriptases.[6]

Analytical Characterization

Expected Spectroscopic Data (based on Diethyl analogue):

-

¹H NMR: The proton NMR spectrum is expected to show three main signals:

-

A singlet for the six methyl protons of the two ester groups.

-

A triplet for the four methylene protons of the cyclobutane ring adjacent to the quaternary carbon.

-

A quintet for the two methylene protons of the cyclobutane ring at the C3 position.

(For the diethyl analogue, the ethyl group signals would appear as a quartet and a triplet).[7]

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for:

-

The carbonyl carbons of the ester groups.

-

The quaternary carbon of the cyclobutane ring.

-

The methylene carbons of the cyclobutane ring.

-

The methyl carbons of the ester groups.

(For the diethyl analogue, two additional signals for the ethyl group carbons would be present).[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester functional groups, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations for the aliphatic cyclobutane ring and methyl groups, and C-O stretching of the ester.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its straightforward synthesis and the unique conformational and stability properties it imparts to target molecules make it a strategically important intermediate. Its role in the synthesis of the life-saving drug Carboplatin underscores its significance. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this key chemical entity into their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.

References

- Wuts, P. G. M. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. In Chemistry of Medicinal Compounds. PMC. [Link]

- PubChem. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Wikipedia.

- PubChem. This compound.

- Nemati Kharat, A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470. [Link]

- ProQuest.

- ResearchGate.

- Borthwick, A. D., et al. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 34(3), 907-914. [Link]

- Organic Syntheses.

- Science of Synthesis. 5. By Transformation of Other Cyclobutanes. Thieme. [Link]

- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research, 7(2). [Link]

- ScholarWorks@GVSU.

- SpectraBase. 1,1-Dimethyl-cyclobutane. [Link]

- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic acid. [Link]

- Journal of the Chemical Society B: Physical Organic. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. [Link]

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

- SpectraBase. Cyclobutane-1,1-dicarboxylic acid diethyl ester. [Link]

- PubChem. Dimethyl cyclobutane-1,2-dicarboxylate.

- Belsito, D., et al. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 55, 60-79. [Link]

- University of Bristol. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

- PubChem. Cyclobutanes in Small‐Molecule Drug Candidates.

Sources

- 1. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1,1-Dimethylcyclobutane | C6H12 | CID 638049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. hmdb.ca [hmdb.ca]

- 11. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 12. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Dimethyl Cyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Dimethyl cyclobutane-1,1-dicarboxylate is a niche yet significant molecule within the landscape of organic synthesis and medicinal chemistry. Its rigid cyclobutane core, substituted with two geminal methyl ester groups, imparts unique conformational constraints and electronic properties that make it a valuable building block for more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the key physical and spectroscopic characteristics of this compound, underpinned by established analytical methodologies.

I. Chemical Identity and Core Physical Characteristics

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and bulk physical properties. These data points are critical for everything from inventory management to reaction stoichiometry calculations.

Table 1: Core Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 10224-72-3 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 122 °C at 55 mmHg | [2] |

| Density | 1.118 g/cm³ or 1.120 g/mL | [2] |

| Refractive Index (n_D) | 1.441 - 1.442 | [3] |

| Solubility | Not miscible in water | [2] |

Note: The density and refractive index are typically measured at a standard temperature, often 20°C or 25°C, though this was not explicitly stated in all sources.

II. Experimental Determination of Physical Properties

The values presented in Table 1 are determined through precise experimental protocols. Understanding these methods is crucial for reproducing results and for troubleshooting potential discrepancies.

A. Boiling Point Determination

The boiling point of a liquid is a key indicator of its volatility and is essential for purification by distillation.

Experimental Protocol: Distillation for Boiling Point Determination

-

Apparatus Setup: A standard simple or fractional distillation apparatus is assembled. For small quantities, a microscale distillation setup is preferable.

-

Sample Preparation: A sample of this compound is placed in the distillation flask, along with a boiling chip or magnetic stir bar to ensure smooth boiling.

-

Heating: The flask is heated gently. The vapor will rise through the apparatus, and the temperature is monitored with a thermometer placed at the vapor-condenser interface.

-

Data Collection: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. For vacuum distillation, the pressure is also recorded.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By reducing the pressure (vacuum distillation), the boiling point can be lowered, which is crucial for thermally sensitive compounds.

B. Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Experimental Protocol: Pycnometer Method for Density Determination

-

Pycnometer Preparation: A pycnometer (a flask with a precise volume) is thoroughly cleaned, dried, and its mass is accurately measured.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped away.

-

Mass Measurement: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Causality: This method provides a highly accurate density measurement due to the precise volume of the pycnometer. Temperature control is critical as density is temperature-dependent.

C. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is useful for identification and purity assessment.

Experimental Protocol: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be noted.

Causality: The refractive index is dependent on the wavelength of light used (typically the sodium D-line at 589 nm) and the temperature. These factors must be controlled for accurate and reproducible measurements.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Cyclobutane-1,1-dicarboxylic acid is dissolved or suspended in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Heating: The reaction mixture is heated to reflux to drive the equilibrium towards the product.

-

Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a water wash.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated. The final product is then purified by vacuum distillation.

Causality: The use of excess methanol and the removal of water (a byproduct) as it is formed drives the reversible Fischer esterification reaction to completion, maximizing the yield of the desired diester.

V. Conclusion

The physical properties of this compound are well-defined and can be reliably determined using standard laboratory techniques. This guide provides the essential data and procedural insights necessary for researchers and developers to confidently handle and utilize this compound in their synthetic endeavors. A firm grasp of these fundamental characteristics is the bedrock upon which innovative molecular design and efficient process development are built.

References

- Stenutz, R. This compound. Tables for Chemistry.

- PubChem. This compound. National Center for Biotechnology Information.

- NIST. Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook.

- PubChem. Diethyl cyclobutane-1,1-dicarboxylate. National Center for Biotechnology Information.

- RSC Education. Making esters from alcohols and acids.

- Chemistry LibreTexts. 15.6: Physical Properties of Esters.

- Chemguide. mass spectra - fragmentation patterns.

- Organic Syntheses. diethyl 1,1-cyclobutanedicarboxylate.

- University of Calgary. Melting point determination.

- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.

- WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction.

- RSC Education. Measuring density.

- Scribd. Measuring Liquid Refractive Index Procedure | PDF.

- University of Wisconsin-Madison. 1H NMR Chemical Shifts.

- Oregon State University. 13C NMR Chemical Shifts.

- Specac Ltd. Interpreting Infrared Spectra.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.

Sources

Introduction: The Strategic Value of the Cyclobutane Scaffold

An In-depth Technical Guide to the Chemical Properties of Dimethyl Cyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the cyclobutane moiety stands out as a valuable structural motif. Characterized by its four-membered carbocyclic ring, this scaffold imparts a unique combination of rigidity and three-dimensionality to molecules.[1][2] The inherent ring strain (approximately 26.3 kcal/mol) influences its reactivity and conformational preferences, allowing chemists to design novel structures with specific stereochemical and electronic properties.[1][3]

This compound is a key building block that provides access to this coveted scaffold. Its geminal diester functionality serves as a versatile chemical handle for further elaboration, making it a cornerstone compound for innovation.[3] Most notably, its parent diacid is a direct precursor to Carboplatin, a platinum-based chemotherapy drug widely used in the treatment of various cancers.[2][4] This guide offers an in-depth exploration of the synthesis, properties, and chemical utility of this compound, providing field-proven insights for its application in research and development.

Synthesis: A Mechanistic Approach

The most common and reliable method for synthesizing cyclobutane-1,1-dicarboxylates is the malonic ester synthesis, a classic carbon-carbon bond-forming reaction. The procedure involves the dialkylation of a malonic ester with a suitable 1,3-dihalopropane.

Causality Behind the Synthetic Strategy

The choice of the malonic ester synthesis is predicated on several key principles:

-

Acidity of α-Hydrogens: The protons alpha to the two carbonyl groups of dimethyl malonate are significantly acidic (pKa ≈ 13), allowing for easy deprotonation by a moderately strong base like sodium methoxide to form a stabilized enolate.

-

Nucleophilic Character: The resulting enolate is a potent carbon-centered nucleophile.

-

Intramolecular Cyclization: The reaction proceeds via a tandem SN2 mechanism. The first alkylation with a 1,3-dihalopropane introduces a 3-halopropyl chain. A second, intramolecular SN2 reaction, facilitated by another deprotonation, leads to the formation of the strained four-membered ring. Using a difunctional electrophile like 1,3-dibromopropane or 1-bromo-3-chloropropane in a single step is efficient for forming the cyclic structure.[5]

The following workflow illustrates the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol (Adapted from Diethyl Ester Synthesis)

This protocol is adapted from the robust and well-documented synthesis of diethyl 1,1-cyclobutanedicarboxylate.[5][6] The substitution of sodium ethoxide/diethyl malonate with sodium methoxide/dimethyl malonate is a standard modification.

A. Materials & Equipment

-

Dimethyl malonate

-

1-Bromo-3-chloropropane

-

Sodium metal

-

Anhydrous methanol

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and distillation

B. Step-by-Step Methodology

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., dry nitrogen), carefully add freshly cut sodium metal to anhydrous methanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. The addition should be controlled to maintain a manageable reaction rate. Strictly anhydrous conditions are crucial as any water will consume the base and reduce yield.[5]

-

Enolate Formation: To the freshly prepared sodium methoxide solution, add dimethyl malonate dropwise with stirring.

-

Alkylation/Cyclization: Gently heat the mixture to reflux. Slowly add 1-bromo-3-chloropropane via a dropping funnel. The rate of addition should be controlled to maintain a smooth reflux. After the addition is complete, continue refluxing for approximately 45-60 minutes to ensure the reaction goes to completion.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the bulk of the methanol via distillation.

-

Add cold water to the residue to dissolve the sodium halide salts formed.[5]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with a saturated salt solution (brine) to aid in the removal of water, and dry over an anhydrous drying agent like anhydrous sodium sulfate.[5]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[5]

-

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physicochemical Data

The core properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 10224-72-3 | [7][8] |

| Molecular Formula | C₈H₁₂O₄ | [7][8] |

| Molecular Weight | 172.18 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| Synonyms | 1,1-Cyclobutanedicarboxylic acid, dimethyl ester | [7][9] |

| Appearance | Colorless liquid (predicted) | |

| InChIKey | KIFHUHBBUBVJNH-UHFFFAOYSA-N | [7] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural proof for the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of non-equivalent protons.

-

~3.7 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl ester groups (-OCH₃). Its integration value of 6H is a key identifier.

-

~2.5 ppm (triplet, 4H): These four protons are on the C2 and C4 positions of the cyclobutane ring, adjacent to the CH₂ group at C3.

-

~2.0 ppm (quintet/multiplet, 2H): These two protons are on the C3 position, coupled to the four protons at the C2/C4 positions.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the quaternary carbon, and the carbons of the cyclobutane ring and methyl groups.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound, is expected.[7]

-

Key Fragments: Common fragmentation pathways for esters include the loss of an alkoxy group (-OCH₃, m/z = 31) and a methoxycarbonyl group (-COOCH₃, m/z = 59).

C. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

~1730 cm⁻¹ (strong, sharp): This is a characteristic strong absorption for the C=O (carbonyl) stretch of the saturated ester groups.

-

~2850-3000 cm⁻¹ (medium): C-H stretching vibrations from the methyl and methylene groups.

-

~1100-1300 cm⁻¹ (strong): C-O stretching vibrations of the ester functionality.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a synthetic intermediate, primarily through the reactivity of its ester groups and its role as a stable cyclobutane scaffold.

Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

The most significant reaction is the hydrolysis of the diester to yield 1,1-cyclobutanedicarboxylic acid.[10] This can be achieved under either acidic or basic conditions, followed by acidification. This diacid is a white crystalline solid with a melting point of approximately 158 °C.[4]

Application in Drug Synthesis: The Carboplatin Precursor

1,1-Cyclobutanedicarboxylic acid is a critical starting material for the synthesis of Carboplatin, a second-generation platinum-based anticancer drug. The dicarboxylate ligand chelates to the platinum(II) center, modulating the drug's reactivity and reducing the severe side effects associated with its predecessor, Cisplatin.[2][11] The inclusion of the cyclobutane ring is a prime example of leveraging a specific chemical scaffold to optimize pharmaceutical properties.[1]

Caption: Pathway from diester to the anticancer drug Carboplatin.

Other Synthetic Transformations

-

Reduction: The ester groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane.

-

Decarboxylation: The parent 1,1-cyclobutanedicarboxylic acid can be decarboxylated upon heating to produce cyclobutanecarboxylic acid.[10]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound and its precursors.

-

Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[7][12]

-

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemically resistant gloves.

-

A laboratory coat.

-

Work should be conducted in a well-ventilated fume hood.

-

-

Storage: Store in a cool, dry place away from oxidizing agents.[13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a simple diester; it is a strategic entry point to the synthetically valuable cyclobutane framework. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its role as a precursor to the vital anticancer drug Carboplatin underscore its significance. For researchers in drug discovery and organic synthesis, a thorough understanding of this molecule's properties and reactivity provides a powerful tool for the rational design and construction of complex, high-value chemical entities.

References

- Organic Syntheses Procedure. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses.

- ChemicalBook. (n.d.). 1,1-Cyclobutanedicarboxylic acid | 5445-51-2.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate synthesis.

- Sigma-Aldrich. (n.d.). Cyclobutane-1,1-dicarboxylic acid 99%.

- LookChem. (n.d.). Cas 5445-51-2, 1,1-Cyclobutanedicarboxylic acid.

- Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society.

- PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. National Center for Biotechnology Information.

- PubChem. (n.d.). Cyclobutane-1,1-dicarboxylate(1-). National Center for Biotechnology Information.

- PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 1H NMR spectrum.

- Chemsrc. (n.d.). DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | CAS#:10224-72-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid.

- Stenutz. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). Dimethyl 1,1-cyclobutanedicarboxylate.

- Willems, D., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central.

- ChemicalBook. (n.d.). DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE.

- Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses.

- Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.

- Request PDF. (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.

- Sigma-Aldrich. (n.d.). Cyclobutane-1,1-dicarboxylic acid 99%.

- CP Lab Safety. (n.d.). Dimethyl 1, 1-cyclobutanedicarboxylate, min 97%, 100 grams.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. nbinno.com [nbinno.com]

- 4. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cas 5445-51-2,1,1-Cyclobutanedicarboxylic acid | lookchem [lookchem.com]

- 12. DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | 10224-72-3 [amp.chemicalbook.com]

- 13. DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | CAS#:10224-72-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl cyclobutane-1,1-dicarboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and chemical synthesis, a thorough understanding of NMR spectral interpretation is paramount for structure elucidation and verification. This guide provides a detailed analysis of the ¹H NMR spectrum of dimethyl cyclobutane-1,1-dicarboxylate, a molecule that, despite its apparent simplicity, presents spectral complexities characteristic of strained ring systems.

The cyclobutane moiety, a four-membered carbocyclic ring, is a key structural motif in numerous natural products and pharmacologically active compounds.[2] However, the non-planar, puckered conformation of the cyclobutane ring and the potential for rapid ring-flipping can lead to unpredictable chemical shifts and complex coupling patterns in their NMR spectra.[2] This guide will dissect the theoretical underpinnings of the ¹H NMR spectrum of this compound, explain the experimental considerations for acquiring a high-quality spectrum, and provide a detailed interpretation of its features. This analysis will serve as a practical reference for scientists working with similar small ring structures.

Molecular Structure and Expected ¹H NMR Features

The structure of this compound consists of a central cyclobutane ring with two methyl ester groups attached to the same carbon atom (C1). The remaining three carbons of the ring (C2, C3, and C4) are saturated with hydrogen atoms.

Symmetry Considerations:

The molecule possesses a plane of symmetry that bisects the C2-C1-C4 angle and passes through C3. This symmetry element renders the two methyl groups chemically and magnetically equivalent. Similarly, the four protons on C2 and C4 are equivalent to each other, as are the two protons on C3. Therefore, we anticipate three distinct signals in the ¹H NMR spectrum:

-

A singlet for the six equivalent protons of the two methyl groups.

-

A multiplet for the four equivalent protons at the C2 and C4 positions.

-

A multiplet for the two equivalent protons at the C3 position.

The chemical shift of protons in unsubstituted cyclobutane is approximately 1.96 ppm.[3] In this compound, the electron-withdrawing nature of the two carboxylate groups at C1 is expected to deshield the adjacent protons at C2 and C4, shifting their resonance downfield. The protons at C3, being further away, will be less affected but still influenced by the overall electronic environment of the ring.

Detailed Spectral Analysis and Interpretation

A comprehensive analysis of the ¹H NMR spectrum involves examining the chemical shift, integration, and multiplicity of each signal.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Expected Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.7 | 6H | Singlet (s) | N/A |

| -CH₂- (at C2 & C4) | ~2.2 - 2.5 | 4H | Multiplet (quintet-like) | Vicinal (³J) and Geminal (²J) |

| -CH₂- (at C3) | ~1.9 - 2.2 | 2H | Multiplet (triplet-like) | Vicinal (³J) |

Causality Behind Spectral Features:

-

Methyl Protons (-OCH₃): The six protons of the two methyl ester groups are equivalent due to the molecular symmetry and free rotation around the C-O bonds. They do not have any adjacent protons to couple with, hence they appear as a sharp singlet. Their chemical shift is typical for methyl esters.

-

Methylene Protons at C2 and C4: These four protons are chemically equivalent. Each proton at C2 is coupled to the two geminal protons at C4 and the two vicinal protons at C3. This would theoretically lead to a complex multiplet. However, due to the symmetry and similar coupling constants, the signal often appears as a quintet or a pseudo-quintet. The deshielding effect of the adjacent ester groups causes this signal to appear at a lower field compared to the C3 protons.

-

Methylene Protons at C3: These two protons are also chemically equivalent. They are coupled to the four vicinal protons at C2 and C4. This coupling results in a multiplet that often approximates a triplet of triplets, but can appear as a more complex pattern or even a simple triplet if the coupling constants are similar.

Understanding Coupling in Cyclobutane Systems:

The interpretation of coupling constants in cyclobutane rings can be challenging due to their fluxional nature and the wide range of observed values.[2] Vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons, which is constantly changing as the ring puckers. Both cis and trans vicinal couplings can fall within similar ranges (approximately 4.6–11.5 Hz for cis and 2.0–10.7 Hz for trans), making stereochemical assignments based on coupling constants alone unreliable without further 2D NMR experiments.[2] Additionally, long-range coupling (⁴J) across the ring can further complicate the splitting patterns.[2]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the analysis of complex multiplets.

Sample Preparation:

-

Solvent Selection: Use a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment is sufficient for routine ¹H NMR. |

| Number of Scans (NS) | 16 or 32 | Sufficient to obtain a good signal-to-noise ratio for a moderately concentrated sample. |

| Receiver Gain (RG) | Auto-adjust | The instrument will optimize the receiver gain to prevent signal clipping. |

| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans, ensuring accurate integration. |

| Spectral Width (SW) | 12-16 ppm | A standard spectral width for ¹H NMR that covers the entire range of proton chemical shifts. |

Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of Molecular Structure and Spin System

To better understand the coupling relationships within this compound, the following diagrams are provided.

Caption: Spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound, while appearing to arise from a simple molecule, provides an excellent case study in the complexities of NMR spectroscopy for small, strained ring systems. A thorough analysis, grounded in an understanding of molecular symmetry, electronic effects, and the nuances of coupling in cyclobutanes, is essential for its correct interpretation. By following a systematic approach to spectral acquisition and analysis, researchers can confidently elucidate the structure of this and similar challenging molecules. This guide serves as a foundational resource, blending theoretical principles with practical, field-proven insights to aid scientists in their research and development endeavors.

References

- Dittmer, D. C. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4425-4438. [Link]

- Serve, M. P. (1972). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Journal of Chemistry, 50(22), 3744-3746. [Link]

- National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. PubChem Compound Database.

- Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

- OpenOChem Learn. (n.d.). Interpreting 1H NMR Spectra.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Data of Dimethyl Cyclobutane-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Dimethyl cyclobutane-1,1-dicarboxylate. As a molecule of interest in organic synthesis and medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document will delve into the predicted ¹³C NMR chemical shifts, their assignments, and the underlying principles governing these observations. We will explore the influence of the cyclobutane ring's unique conformational properties and the effect of the gem-dicarboxylate substituents. Furthermore, this guide will present a standardized protocol for acquiring high-quality ¹³C NMR spectra for this and similar small molecules, ensuring data reproducibility and integrity.

Introduction

This compound is a small organic molecule featuring a four-membered cyclobutane ring with two methoxycarbonyl groups attached to the same carbon atom. The strained nature of the cyclobutane ring and the electronic effects of the ester functionalities create a distinct electronic environment for each carbon atom, which can be effectively probed using ¹³C NMR spectroscopy. This technique provides invaluable information about the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and offering insights into their immediate chemical environment. For researchers in drug development and organic synthesis, confident structural elucidation is a critical step, and ¹³C NMR is a cornerstone of this process.

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility can influence the chemical shifts of the ring carbons. The introduction of substituents, such as the two methoxycarbonyl groups in this case, further influences the electronic environment and, consequently, the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily found, we can reliably predict the chemical shifts based on data from the closely related analogue, Diethyl cyclobutane-1,1-dicarboxylate, and established principles of ¹³C NMR spectroscopy.[2][3][4] The structure and numbering scheme for this compound are shown below:

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural confirmation. The predicted spectrum, with distinct signals for the quaternary, methylene, carbonyl, and methyl carbons, provides a clear fingerprint of the molecule. By following the outlined experimental protocol, researchers can obtain high-quality, reproducible data. This in-depth guide serves as a valuable resource for scientists and professionals in understanding and utilizing ¹³C NMR spectroscopy for the characterization of this and related cyclobutane derivatives.

References

- Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors | ACS Central Science - ACS Publications.

- 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry.

- NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate.

- Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem - NIH.

- Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[13C NMR] - Chemical Shifts.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis - American Chemical Society.

- interpreting C-13 NMR spectra - Chemguide.

- 1,1-Dimethylcyclobutane | C6H12 | CID 638049 - PubChem - NIH.

- Diethyl cyclobutane-1,2-dicarboxylate | C10H16O4 | CID 273617 - PubChem.

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.

- Cyclobutene - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- 13 C NMR spectrum of compound C from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. - ResearchGate.

- 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks.

- 13C Carbon NMR Spectroscopy - Chemistry Steps.

- This compound | C8H12O4 | CID 7021469 - PubChem.

Sources

The Molecular Architecture of Dimethyl Cyclobutane-1,1-dicarboxylate

An In-depth Technical Guide to the Infrared Spectroscopy of Dimethyl Cyclobutane-1,1-dicarboxylate

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures.[1][2][3] Its ability to identify functional groups by measuring the vibrations of chemical bonds provides a unique molecular fingerprint.[2][4] This guide offers a detailed examination of the infrared spectrum of this compound, a molecule combining the strained ring structure of cyclobutane with the functionality of a geminal diester.

This compound (C₈H₁₂O₄) possesses a unique structure featuring a four-membered cyclobutane ring with two methyl ester groups attached to the same carbon atom (a geminal arrangement).[5][6] This configuration dictates the key features of its infrared spectrum. The primary vibrational modes arise from the C-H and C-C bonds of the cyclobutane ring and the characteristic C=O and C-O bonds of the two ester functional groups. Understanding these components is crucial for accurate spectral interpretation.

Key Structural Features:

-

Cyclobutane Ring: A strained aliphatic ring system. Its vibrations are influenced by this strain.

-

Geminal Dimethyl Ester Groups: Two -COOCH₃ groups bonded to the C1 position of the ring. These groups are responsible for the most prominent absorption bands in the spectrum.

Theoretical IR Spectrum: A Vibrational Analysis

While a publicly available experimental spectrum for this compound is not readily found, we can construct a highly accurate predicted spectrum based on the well-established characteristic vibrational frequencies of its constituent functional groups and related molecules.[7][8][9]

C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

-

Cyclobutane CH₂ Stretches: The methylene groups of the cyclobutane ring are expected to show asymmetric and symmetric stretching vibrations. These typically appear just below 3000 cm⁻¹. Look for bands in the range of 2950-2850 cm⁻¹ .[9] The puckered nature of the cyclobutane ring can sometimes lead to more complex absorptions in this region.[10]

-

Methyl (O-CH₃) C-H Stretches: The methyl groups of the esters will also exhibit asymmetric and symmetric C-H stretching bands, typically in the 2960-2870 cm⁻¹ range, which will likely overlap with the ring C-H stretches.[9]

The Carbonyl (C=O) Stretching Region (1800-1700 cm⁻¹)

The most intense and diagnostically significant absorption in the spectrum will be from the carbonyl (C=O) stretch of the ester groups.

-

Ester C=O Stretch: For a saturated aliphatic ester, this band is typically very strong and sharp, appearing around 1750-1735 cm⁻¹ . Given the presence of two ester groups on the same carbon, this peak is expected to be the most prominent feature in the entire spectrum. The electronic environment of the gem-diester may lead to a slight shift or broadening of this peak compared to a mono-ester.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions corresponding to bending vibrations and C-O and C-C stretching, which are unique to the molecule.

-

CH₂ Bending (Scissoring): A characteristic absorption for the methylene groups of the cyclobutane ring is expected around 1465 cm⁻¹ .[9]

-

CH₃ Bending: The methyl groups will show an asymmetric bending vibration near 1450 cm⁻¹ , often overlapping with the CH₂ scissoring band.[9]

-

Ester C-O Stretches: Esters display two distinct C-O single bond stretches. These are strong and crucial for confirming the functional group. Expect a strong, broad band for the C(=O)-O stretch between 1300-1200 cm⁻¹ and another for the O-CH₃ stretch between 1200-1000 cm⁻¹ .

-

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic, albeit often weak, absorptions in the fingerprint region. These can include ring puckering and deformation modes, which have been identified in substituted cyclobutanes in the 1000-800 cm⁻¹ range.[7]

Predicted IR Absorption Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960-2850 | C-H Asymmetric & Symmetric Stretch | Cyclobutane (CH₂) & Methyl (CH₃) | Medium |

| 1750-1735 | C=O Stretch | Ester | Very Strong, Sharp |

| ~1465 | CH₂ Bending (Scissoring) | Cyclobutane | Medium |

| ~1450 | CH₃ Asymmetric Bending | Methyl | Medium |

| 1300-1200 | C-O Stretch | Ester (C(=O)-O) | Strong |

| 1200-1000 | C-O Stretch | Ester (O-CH₃) | Strong |

| 1000-800 | Ring Vibrations | Cyclobutane Ring | Weak-Medium |

Experimental Protocol: Acquiring the IR Spectrum

This section provides a self-validating methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.

Sample Preparation

Assuming the compound is a liquid or a low-melting solid at room temperature.

Method 1: Neat Liquid Film (for liquids)

-

Materials: FTIR spectrometer, clean salt plates (NaCl or KBr), pipette, sample of this compound.

-

Procedure:

-

Ensure the salt plates are clean and dry by wiping them with a tissue lightly dampened with a volatile solvent (e.g., dry acetone or isopropanol) and allowing it to evaporate completely.

-

Place one drop of the liquid sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Place the assembled plates into the spectrometer's sample holder.

-

Method 2: KBr Pellet (for solids)

-

Materials: FTIR-grade Potassium Bromide (KBr), agate mortar and pestle, pellet press, sample.

-

Procedure:

-

Place approximately 1-2 mg of the solid sample and ~100 mg of dry FTIR-grade KBr into the agate mortar.

-

Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet and place it in the spectrometer's sample holder.

-

Data Acquisition

-

Instrument Setup:

-

Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically 15-30 minutes).

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Scan:

-

With the empty sample compartment, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove instrument and atmospheric absorptions.

-

-

Sample Scan:

-

Place the prepared sample (neat film or KBr pellet) into the sample holder.

-

Acquire the sample spectrum. Typical parameters include:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The instrument software will perform a Fourier transform on the interferogram to produce the final IR spectrum (transmittance vs. wavenumber).

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Workflow for Spectral Analysis

The following diagram illustrates the logical flow from sample handling to final structural confirmation.

Conclusion: A Tool for Structural Verification

The infrared spectrum of this compound is characterized by a dominant ester carbonyl (C=O) absorption around 1740 cm⁻¹, strong C-O stretching bands in the 1300-1000 cm⁻¹ region, and C-H stretches from its aliphatic ring and methyl groups below 3000 cm⁻¹. By following the detailed experimental protocol and comparing the resulting spectrum to the predicted vibrational analysis, researchers can confidently verify the identity and purity of the compound. This guide provides the foundational knowledge for utilizing IR spectroscopy as a rapid, reliable, and indispensable tool in the synthesis and development of novel chemical entities.

References

- Katon, J. E., & Shoup, D. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds.

- National Institute of Standards and Technology. (n.d.). trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook.[11]

- Breeding, C. M., & Shen, A. H. (2024). Infrared Spectroscopy and Its Use in Gemology. Gems & Gemology.[1]

- Flett, M. S. C. (1968). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. Journal of the Chemical Society B: Physical Organic.[8]

- National Center for Biotechnology Information. (n.d.).

- National Institute of Standards and Technology. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). Higher Overtone Vibrational Frequencies of Cyclobutane-D8 Using Lie Algebraic Framework.[13]

- Spectroscopy Online. (n.d.). How Infrared Light Reveals the Truth About Gemstones.[2]

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.[14]

- Fritsch, E., & Stockton, C. M. (1987).

- National Institute of Standards and Technology. (n.d.). Cyclobutane, methyl-. NIST Chemistry WebBook.[15]

- ResearchGate. (n.d.).

- Romano, F. (2018). Fourier Transform Infrared Spectroscopy (FTIR) and its gemological applications. IGR – Italian Gemological Review.[4]

- Sigma-Aldrich. (n.d.).

- National Institute of Standards and Technology. (n.d.). Cyclobutane. NIST Chemistry WebBook.[18]

- Apollo Scientific. (n.d.). 3779-29-1 Cas No.

- Wiley-VCH. (n.d.). Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase.[20]

- National Institute of Standards and Technology. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook.[21]

- ResearchGate. (n.d.). DFT conformation and IR spectra of 1,1-dicarboxycyclobutane.[22]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.[10]

- University of the West Indies. (n.d.).

- ChemicalBook. (n.d.). 1,1-Cyclobutanedicarboxylic acid(5445-51-2)IR1.[24]

- Zhou, M., & Andrews, L. (2000). Spectroscopic and Theoretical Investigations of Vibrational Frequencies in Binary Unsaturated Transition-Metal Carbonyl Cations, Neutrals, and Anions. Journal of the American Chemical Society, 102(2), 309-322.[25]

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. Infrared Spectroscopy and Its Use in Gemology [gia.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Infrared Spectroscopy in Gem Identification | Gems & Gemology [gia.edu]

- 4. rivistaitalianadigemmologia.com [rivistaitalianadigemmologia.com]

- 5. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of Dimethyl Cyclobutane-1,1-dicarboxylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Dimethyl cyclobutane-1,1-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related compounds. This document delves into the theoretical underpinnings and practical considerations for obtaining and interpreting the mass spectrum of this cyclic diester, emphasizing the principles of electron ionization (EI) mass spectrometry coupled with gas chromatography (GC-MS).

Introduction

This compound (C8H12O4, Molecular Weight: 172.18 g/mol ) is a cyclic diester of significant interest in organic synthesis and as a potential building block in medicinal chemistry.[1] The rigid cyclobutane core and the presence of two ester functionalities impart unique chemical properties that can be effectively probed using mass spectrometry. A thorough understanding of its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for the structural elucidation of its derivatives. This guide will provide a detailed exploration of the expected fragmentation patterns, the rationale behind them, and a practical protocol for its analysis.

I. Physicochemical Properties Relevant to Mass Spectrometry

A successful mass spectrometric analysis begins with an understanding of the analyte's physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C8H12O4 | |

| Molecular Weight | 172.18 g/mol | |

| IUPAC Name | This compound | |

| Boiling Point | 122°C at 55 mmHg |

The volatility of this compound makes it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying components of a mixture.[2]

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: An Experimental Protocol

The following protocol outlines a standard procedure for the GC-MS analysis of this compound. This protocol is a self-validating system, where the inclusion of standards and blanks ensures the reliability of the obtained data.

A. Sample Preparation

-

Solvent Selection : Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration for initial screening is 10-100 µg/mL.[3]

-

Standard Preparation : Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in unknown samples.

-

Quality Control : Include a solvent blank and a known concentration quality control (QC) sample in the analytical run to ensure no carryover and to verify instrument performance.

B. Instrumentation and Method Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Gas Chromatograph (GC) Parameters:

-

Injection Port :

-

Mode : Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)

-

Temperature : 250 °C

-

Injection Volume : 1 µL

-

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program :

-

Initial Temperature : 70 °C, hold for 2 minutes

-

Ramp : 10 °C/min to 250 °C

-

Final Hold : Hold at 250 °C for 5 minutes

-

-

Column : A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

Mass Spectrometer (MS) Parameters:

-

Ionization Mode : Electron Ionization (EI)

-

Ionization Energy : 70 eV[4]

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Mass Scan Range : m/z 40-300

-

Solvent Delay : 3 minutes (to prevent filament damage from the solvent)

III. Interpretation of the Electron Ionization Mass Spectrum

While a publicly available mass spectrum for this compound is noted to be in the Wiley Registry of Mass Spectral Data (J-58-6847-7), this section will detail the expected fragmentation patterns based on established principles of mass spectrometry and by analogy to the closely related Diethyl 1,1-cyclobutanedicarboxylate, for which a spectrum is available in the NIST WebBook.[1][5]

Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[4] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

A. The Molecular Ion (M•+)

The molecular ion peak is expected at m/z 172 , corresponding to the molecular weight of the compound. Its intensity may be weak due to the facile fragmentation of the ester and cyclobutane moieties.

B. Key Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are expected to involve the ester groups and the cyclobutane ring.

-

Loss of a Methoxy Radical (•OCH3) : A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.

-

M•+ (m/z 172) → [M - •OCH3]+ (m/z 141)

-

This fragment is expected to be a prominent peak in the spectrum.

-

-

Loss of a Methanol Molecule (CH3OH) : The elimination of a neutral methanol molecule can occur through a rearrangement process.

-

M•+ (m/z 172) → [M - CH3OH]•+ (m/z 140)

-

-

Cleavage of the Cyclobutane Ring : The strained cyclobutane ring is susceptible to cleavage. A retro-2+2 cycloaddition is a plausible pathway, leading to the loss of ethene (C2H4).

-

M•+ (m/z 172) → [M - C2H4]•+ (m/z 144)

-

-

Formation of the Base Peak : By analogy with Diethyl 1,1-cyclobutanedicarboxylate, where the base peak is at m/z 99, a corresponding fragment for the dimethyl ester is anticipated. This likely arises from a more complex rearrangement and fragmentation cascade. A plausible pathway involves the loss of a methoxycarbonyl radical (•COOCH3) and subsequent rearrangement.

-

M•+ (m/z 172) → [M - •COOCH3]+ (m/z 113)

-

Further fragmentation of the m/z 141 ion through the loss of carbon monoxide (CO) could also contribute to significant ions.

-

[m/z 141] → [m/z 113] + CO

-

-

-

Other Significant Fragments :

-

m/z 59 : Corresponding to the methoxycarbonyl cation [COOCH3]+.

-

m/z 85 : This could arise from the cleavage of both ester groups.

-

C. Predicted Mass Spectrum Summary

| m/z | Proposed Fragment | Comments |

| 172 | [C8H12O4]•+ | Molecular Ion |

| 141 | [M - •OCH3]+ | Loss of methoxy radical |

| 140 | [M - CH3OH]•+ | Loss of methanol |

| 113 | [M - •COOCH3]+ | Loss of methoxycarbonyl radical |

| 85 | [C4H5O2]+ | Further fragmentation |

| 59 | [COOCH3]+ | Methoxycarbonyl cation |

IV. Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways of this compound under electron ionization.

Caption: Formation of the m/z 113 fragment.

V. Conclusion

The mass spectrometric analysis of this compound, particularly by GC-MS with electron ionization, provides a wealth of structural information. The predictable fragmentation patterns, dominated by the loss of methoxy and methoxycarbonyl groups and cleavage of the cyclobutane ring, allow for its confident identification. The provided experimental protocol serves as a robust starting point for method development, and the detailed interpretation of the expected mass spectrum will aid researchers in their analytical endeavors. As with any analytical method, proper validation and the use of reference standards are paramount for achieving accurate and reliable results.

VI. References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776.

-

Tholl, D. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-169.

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Mass spectral interpretation. In Wikipedia. Retrieved from [Link]

Sources

- 1. dem.ri.gov [dem.ri.gov]

- 2. aurametrix.weebly.com [aurametrix.weebly.com]

- 3. uoguelph.ca [uoguelph.ca]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

ring strain analysis of Dimethyl cyclobutane-1,1-dicarboxylate

An In-depth Technical Guide to the Ring Strain Analysis of Dimethyl Cyclobutane-1,1-dicarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, is of escalating interest in medicinal chemistry, serving as a versatile and conformationally unique scaffold in modern drug design.[1] Its inherent ring strain, a composite of angle, torsional, and steric strains, governs its three-dimensional structure, stability, and reactivity. A comprehensive understanding of this strain is paramount for the rational design of novel therapeutics. This guide provides a deep dive into the theoretical and practical analysis of ring strain in a substituted cyclobutane, this compound. We will explore the foundational principles of cyclobutane strain, the influence of geminal substitution, and present detailed protocols for both computational and experimental quantification of the strain energy.

The Nature of Strain in the Cyclobutane Ring

Cyclobutane possesses a significant ring strain, estimated at approximately 26.3 kcal/mol.[1][2][3] This inherent instability is considerably higher than that of cyclopentane (~7.1 kcal/mol) and the virtually strain-free cyclohexane, making it a reactive and conformationally intriguing structure.[1][4] The total ring strain in cyclobutane is not a single phenomenon but rather a combination of several destabilizing factors.[3]

-

Angle Strain (Baeyer Strain): Proposed by Adolf von Baeyer in 1885, angle strain arises from the deviation of bond angles from the ideal 109.5° for sp³-hybridized carbon atoms.[5][6] If cyclobutane were a perfect planar square, its internal C-C-C bond angles would be 90°, inducing substantial strain.[1][7]

-

Torsional Strain (Pitzer Strain): In a planar conformation, all eight C-H bonds on adjacent carbon atoms would be fully eclipsed, creating significant torsional strain.[2][3]

-

Transannular Strain: This type of strain, also known as van der Waals strain, results from non-bonded interactions between atoms across the ring. In cyclobutane, the 1,3 C-C non-bonding repulsions contribute to this effect.[4]

To mitigate these strains, particularly the severe torsional strain, cyclobutane is not planar. It adopts a puckered or "butterfly" conformation.[1][8][9] This folding reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement. However, this puckering comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°.[3][8][9] The final geometry is an energetic compromise between these opposing forces.[10]

}

The Influence of Gem-Dicarboxylate Substitution

The introduction of two methyl carboxylate groups on the same carbon atom (gem-disubstitution) in this compound significantly alters the strain landscape. This is related to the "Thorpe-Ingold effect" or "gem-dimethyl effect," where geminal substitution can influence ring formation and stability.[4][11] While some studies on 1,1-dimethylcyclobutane suggest that gem-disubstitution can lower the overall ring strain by over 8 kcal/mol[11][12], other computational work posits that there is no significant enthalpic stabilization or reduction in ring strain energy from this effect.[13][14] Instead, the perceived stability may arise from comparing the cyclic molecule to linear, unbranched alkanes rather than appropriately branched ones.[13]